molecular formula C8H16ClNO B2720515 1-(Oxan-3-yl)cyclopropan-1-amine hydrochloride CAS No. 2228968-43-0

1-(Oxan-3-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B2720515
CAS No.: 2228968-43-0
M. Wt: 177.67
InChI Key: VIKDWQPFAITFED-UHFFFAOYSA-N
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Description

1-(Oxan-3-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is known for its versatile applications in various fields, including pharmacology and organic synthesis . The compound is characterized by the presence of a cyclopropane ring attached to an oxane moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-(Oxan-3-yl)cyclopropan-1-amine hydrochloride involves several steps. One common synthetic route includes the cyclopropanation of an oxane derivative followed by amination and subsequent hydrochloride salt formation. The reaction conditions typically involve the use of reagents such as diazomethane for cyclopropanation and ammonia or amine derivatives for the amination step . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors for scalability.

Chemical Reactions Analysis

1-(Oxan-3-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted cyclopropane derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(Oxan-3-yl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(Oxan-3-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(oxan-3-yl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8(3-4-8)7-2-1-5-10-6-7;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKDWQPFAITFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228968-43-0
Record name 1-(oxan-3-yl)cyclopropan-1-amine hydrochloride
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